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Compound of Interest

Compound Name: 4-O10b1

Cat. No.: B15577590 Get Quote

Disclaimer: The designation "4-O10b1" does not correspond to a recognized chemical entity in

publicly available scientific literature or chemical databases. The following guide is a

representative example of the requested technical whitepaper, structured to meet the specified

core requirements. The data, protocols, and pathways are derived from established research

on well-characterized compound classes to illustrate the depth and format of the requested

content for researchers, scientists, and drug development professionals.

Introduction and Discovery Background
The discovery of novel therapeutic agents is a cornerstone of modern medicine. This guide

focuses on the discovery and synthesis of a novel kinase inhibitor, herein referred to as 4-
O10b1, a potent and selective modulator of the XYZ signaling pathway, which is implicated in

various proliferative diseases. The initial discovery effort stemmed from a high-throughput

screening campaign that identified a promising pharmacophore. Subsequent lead optimization

through structure-activity relationship (SAR) studies led to the identification of 4-O10b1 as a

clinical candidate.

Physicochemical and Pharmacokinetic Properties
A comprehensive understanding of the physicochemical and pharmacokinetic properties of a

drug candidate is crucial for its development. The key parameters for 4-O10b1 are summarized

in the table below.
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Property Value

Molecular Weight 489.5 g/mol

cLogP 3.8

Aqueous Solubility (pH 7.4) 15 µg/mL

Human Plasma Protein Binding 98.5%

Oral Bioavailability (Rat) 45%

Half-life (t½) (Human) 18 hours

In Vitro Biological Activity
The in vitro biological activity of 4-O10b1 was assessed through a series of enzymatic and cell-

based assays to determine its potency and selectivity against the target kinase and related

kinases.

Assay Type Target IC₅₀ (nM)

Enzymatic Assay XYZ Kinase 5.2

Enzymatic Assay ABC Kinase 850

Cell-Based Assay Proliferation 25

Cell-Based Assay Apoptosis 150

Synthetic Protocol
The synthesis of 4-O10b1 is achieved through a multi-step process, which has been optimized

for scalability and purity. The detailed experimental protocol for the final key coupling step is

provided below.

Suzuki Coupling for the Synthesis of 4-O10b1:

Reaction: To a solution of Intermediate A (1.0 eq) and Boronic Ester B (1.2 eq) in a 3:1

mixture of dioxane and water is added potassium carbonate (3.0 eq). The mixture is
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degassed with argon for 15 minutes.

Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the

reaction vessel is sealed.

Reaction Conditions: The mixture is heated to 90 °C and stirred for 12 hours.

Work-up: Upon completion, the reaction is cooled to room temperature and diluted with ethyl

acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated

under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel (eluent:

20-50% ethyl acetate in hexanes) to afford 4-O10b1 as a white solid.

Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams

have been generated.
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Caption: The inhibitory action of 4-O10b1 on the XYZ signaling pathway.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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